molecular formula C22H31N3O6 B12422972 acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate

acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate

Cat. No.: B12422972
M. Wt: 433.5 g/mol
InChI Key: YLUUQPHYDMHSNT-UHFFFAOYSA-N
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Description

Acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another approach is the installation of side chains using reagents like N,N-dimethylmethylene ammonium chloride in acetic acid .

Industrial Production Methods

Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Properties

Molecular Formula

C22H31N3O6

Molecular Weight

433.5 g/mol

IUPAC Name

acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate

InChI

InChI=1S/C20H27N3O4.C2H4O2/c1-2-27-20(26)18-13-15-12-16(24)6-7-17(15)23(18)14-19(25)21-8-11-22-9-4-3-5-10-22;1-2(3)4/h6-7,12-13,24H,2-5,8-11,14H2,1H3,(H,21,25);1H3,(H,3,4)

InChI Key

YLUUQPHYDMHSNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1CC(=O)NCCN3CCCCC3)C=CC(=C2)O.CC(=O)O

Origin of Product

United States

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